molecular formula C22H24ClN3O5 B2937653 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide CAS No. 921565-38-0

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide

Cat. No. B2937653
CAS RN: 921565-38-0
M. Wt: 445.9
InChI Key: BKBCAFYXLOVINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C22H24ClN3O5 and its molecular weight is 445.9. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Analysis

  • The electrochemical behaviors of certain benzoxazole compounds, which are structurally related to the specified compound, have been studied using various voltammetry techniques. These studies enable the quantitative determination of benzoxazoles, indicating potential applications in electrochemical sensors or analytical chemistry for compounds with similar structures (Zeybek et al., 2009).

Hypoxia-Selective Cytotoxicity

  • Research on regioisomers of hypoxia-selective cytotoxins, which share some functional group similarities with the specified compound, has shown that these compounds exhibit selective cytotoxicity under hypoxic conditions. This suggests potential applications in designing anticancer drugs targeting hypoxic tumor microenvironments (Palmer et al., 1996).

Synthesis of Heterocyclic Compounds

  • The synthesis of heterocyclic compounds, such as dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines, through processes involving aromatic nucleophilic substitution and rearrangement, highlights the synthetic utility of nitrobenzamide derivatives in constructing complex heterocyclic systems. This can be applicable in medicinal chemistry for the synthesis of novel therapeutic agents (Sapegin et al., 2012).

Crystal Engineering

  • Studies involving crystal engineering with hydrogen and halogen bonds in compounds containing nitrobenzamide groups suggest potential applications in materials science for designing molecular crystals with specific properties, such as porosity or optical characteristics (Saha et al., 2005).

Carbonic Anhydrase Inhibition

  • The synthesis of [1,4]oxazepine-based primary sulfonamides from chloronitrobenzenesulfonamide has shown strong inhibition of carbonic anhydrases, a class of enzymes involved in various physiological processes. This highlights potential pharmacological applications in designing enzyme inhibitors (Sapegin et al., 2018).

properties

IUPAC Name

5-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5/c1-13(2)11-25-18-10-15(6-8-19(18)31-12-22(3,4)21(25)28)24-20(27)16-9-14(23)5-7-17(16)26(29)30/h5-10,13H,11-12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBCAFYXLOVINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide

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